molecular formula C11H18O3 B2914460 methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate CAS No. 1190305-65-7

methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate

Cat. No.: B2914460
CAS No.: 1190305-65-7
M. Wt: 198.262
InChI Key: HAAQXBYJIKIBOX-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a cyclic ester that belongs to the family of cycloheptanones. This compound is characterized by its seven-membered ring structure with a carboxylate ester and a ketone functional group. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common method involves the Claisen condensation reaction. In this process, diethyl malonate reacts with 2,2-dimethylcycloheptanone in the presence of a strong base, followed by acid hydrolysis to yield the desired compound . Another method involves the Michael addition reaction, where 3,3-dimethylcycloheptanone reacts with methyl acrylate in the presence of a base, followed by acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen condensation or Michael addition reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are essential in many biochemical processes. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where ring size and functional group orientation are critical factors .

Properties

IUPAC Name

methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2)7-5-4-6-8(9(11)12)10(13)14-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQXBYJIKIBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC(C1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Example 1A (2.104 g, 15.00 mmol) and 5 drops of MeOH in dimethyl carbonate (12.7 mL, 151 mmol) was treated with sodium hydride (60% dispersion, 1.200 g, 30.0 mmol). The reaction was then refluxed for 2 hours before being cooled back to room temperature. The reaction was quenched with 2M HCl and extracted with ether, then chromatographed on silica gel (3 to 12% EtOAc-hexane, eluant) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ 4.15 (m, 1H), 3.58 (s, 3H), 2.02 (m, 1H), 1.61-1.77 (m, 5H), 1.30-1.44 (m, 2H), 1.11 (s, 3H), 1.01 (s, 3H). MS (DCI+) m/z 216 (M+H)+.
Quantity
2.104 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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